N,N-Diethyl-m-aminophenol sulfate

概要

説明

N,N-Diethyl-m-aminophenol sulfate is a chemical compound with the molecular formula C20H32N2O6S. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions: N,N-Diethyl-m-aminophenol sulfate can be synthesized through the reaction of m-aminophenol with diethyl sulfate under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the sulfate ester.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

化学反応の分析

Purification and Stabilization

Post-synthesis, DEAMP undergoes purification to remove impurities and prevent coloration:

-

Distillation :

-

Crystallization :

Stabilization Additives (Table 1)

| Additive | Optimal Concentration (wt%) | Effect on Color Stability |

|---|---|---|

| Sodium dithionite | 0.5–7.5 | Prevents yellowing |

| Acid sodium sulfite | 0.5–7.5 | Inhibits oxidation |

Reactivity and Functionalization

While direct data on DEAMP sulfate is absent, the base compound exhibits reactivity typical of aromatic amines:

-

N-Methylation : Reacts with dimethyl carbonate (DMC) over NaY zeolite to form N-methyl-N-ethyl derivatives without O-methylation by-products .

-

Oxidation Sensitivity : DEAMP requires stabilization with sulfites/dithionites to prevent air-induced discoloration .

Limitations and Gaps

-

No sources explicitly address N,N-Diethyl-m-aminophenol sulfate or its sulfate-specific reactions.

-

The sulfate derivative may form during acid-catalyzed reactions (e.g., with H₂SO₄), but this is not documented in the reviewed patents or literature.

科学的研究の応用

Dye Production

N,N-Diethyl-m-aminophenol sulfate is primarily used as an intermediate in the manufacture of various dyes, including:

- Fluorescent Dyes : Used in applications requiring bright colors and high visibility.

- Xanthene Dyes : Commonly utilized in biological staining and fluorescent labeling.

- Heat-Sensitive Dyes : Employed in thermal printing technologies .

The compound's ability to form stable colorants makes it valuable in industries such as textiles, paper, and plastics.

Cosmetic Formulations

In cosmetics, particularly hair dyes, this compound serves as a key ingredient due to its effective coloring properties. Regulatory assessments indicate that formulations containing this compound can be safe when used within specified concentration limits . Studies have shown that at concentrations of 0.05% to 0.1%, the compound does not exhibit significant dermal toxicity or irritation, making it suitable for cosmetic applications .

Safety Assessments

Safety evaluations are crucial for compounds used in consumer products. Research has indicated that this compound has a favorable safety profile at regulated concentrations:

- Dermal Toxicity : Studies on animal models have shown no adverse effects at doses up to 10 mg/kg/day, establishing it as a safe ingredient for topical applications .

- Irritation Studies : Tests conducted on shaven skin have demonstrated minimal irritation, confirming its suitability for use in hair dyes and other cosmetic products .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound in various applications:

These findings underscore the compound's versatility and safety when used appropriately.

作用機序

The mechanism by which N,N-Diethyl-m-aminophenol sulfate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to its biological effects.

類似化合物との比較

N,N-Diethyl-m-aminophenol sulfate is similar to other compounds such as N,N-Diethyl-m-aminophenol and 3-(Dimethylamino)phenol. it is unique in its sulfate group, which influences its reactivity and applications. Other similar compounds include:

N,N-Diethyl-m-aminophenol: Lacks the sulfate group.

3-(Dimethylamino)phenol: Contains a dimethylamino group instead of diethylamino.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

N,N-Diethyl-m-aminophenol sulfate (DEAPS) is a compound with significant biological activity, particularly in the fields of dermatology and toxicology. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

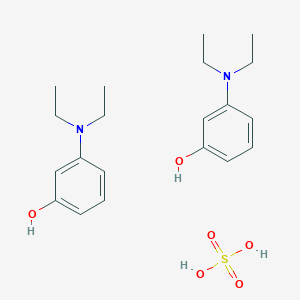

Chemical Structure and Properties

This compound is chemically classified as a derivative of m-aminophenol, with the molecular formula and a molecular weight of 408.56 g/mol. It is characterized by the presence of two ethyl groups attached to the nitrogen atom of the aminophenol structure, which enhances its solubility and reactivity.

Biological Activity

1. Mechanism of Action

The biological activity of DEAPS primarily stems from its ability to act as a reducing agent and a substrate for various metabolic pathways. It undergoes sulfation in the liver, leading to the formation of metabolites that can interact with biological macromolecules. The compound has been shown to exhibit antioxidant properties, which may help mitigate oxidative stress in cellular environments .

2. Toxicological Profile

Research indicates that DEAPS has a relatively low acute toxicity profile. In animal studies, the oral LD50 (lethal dose for 50% of the population) was found to be approximately 497 mg/kg in rats . Chronic exposure studies have identified a No Observed Adverse Effect Level (NOAEL) at doses below 10 mg/kg body weight per day, indicating that while it can induce some adverse effects at higher concentrations, these effects are reversible upon cessation of exposure .

Case Studies

Case Study 1: Hair Dye Formulations

DEAPS is commonly used in hair dye formulations due to its ability to form stable colorants upon oxidation. A study involving human volunteers demonstrated that formulations containing DEAPS at concentrations up to 2% were well-tolerated without significant adverse reactions . The study highlighted its effectiveness in providing long-lasting color while maintaining safety standards.

Case Study 2: Dermal Absorption Studies

An in vitro study using reconstructed human skin models showed that DEAPS could be metabolized into active metabolites, including paracetamol (acetaminophen), through N-acetylation processes . This finding suggests potential systemic exposure risks when applied topically, emphasizing the need for careful formulation considerations in cosmetic applications.

Research Findings

1. Metabolism and Excretion

Metabolic studies have shown that DEAPS is primarily metabolized in the liver, where it undergoes sulfation and glucuronidation. The metabolites are subsequently excreted via urine. In vitro assays using human hepatocytes revealed that DEAPS could lead to the formation of reactive electrophiles, which may pose genotoxic risks under certain conditions .

2. Genotoxicity Assessment

Genotoxicity testing conducted using bacterial strains (Salmonella typhimurium) indicated that DEAPS did not significantly induce mutations, suggesting a favorable safety profile regarding genetic integrity . However, further long-term studies are warranted to fully elucidate its potential effects on DNA.

Comparative Analysis Table

| Property | This compound | m-Aminophenol | p-Methylaminophenol |

|---|---|---|---|

| Molecular Formula | C20H32N2O6S | C7H9NO | C7H9NO |

| Oral LD50 (mg/kg) | 497 | 75 | Not specified |

| NOAEL (mg/kg/day) | <10 | 20 | 10 |

| Primary Metabolites | Paracetamol | Paracetamol | Paracetamol |

| Genotoxicity | Negative | Moderate | Not assessed |

特性

IUPAC Name |

3-(diethylamino)phenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H15NO.H2O4S/c2*1-3-11(4-2)9-6-5-7-10(12)8-9;1-5(2,3)4/h2*5-8,12H,3-4H2,1-2H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHOMCCCACORIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)O.CCN(CC)C1=CC(=CC=C1)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4071342 | |

| Record name | Phenol, 3-(diethylamino)-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68239-84-9 | |

| Record name | N,N-Diethyl-m-aminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-(diethylamino)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-(diethylamino)-, sulfate (2:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4071342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(diethylhydroxyphenyl)ammonium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-M-AMINOPHENOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844LWH5BJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。